![molecular formula C19H24N4O B14202226 Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- CAS No. 832734-89-1](/img/structure/B14202226.png)
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-: is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with a cyclopentyl-piperidinyl-oxy group at the 2-position and a pyridinyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution at the 2-Position: The introduction of the 1-cyclopentyl-4-piperidinyl-oxy group can be achieved through nucleophilic substitution reactions. This step often requires the use of a strong base such as sodium hydride to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the pyrimidine ring.
Substitution at the 5-Position: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine ring.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a strong base.
Major Products
Oxidation: N-oxide derivatives of the piperidinyl ring.
Reduction: Piperidine derivatives from the reduction of the pyridinyl group.
Substitution: Halogenated or alkylated pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and the effects of structural modifications on biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used in the development of agrochemicals and materials science. Its derivatives may possess properties suitable for use as pesticides or in the fabrication of advanced materials.
作用机制
The mechanism of action of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its signaling pathway, resulting in altered cellular responses.
相似化合物的比较
Similar Compounds
- Pyrimidine, 2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(2-pyridinyl)-
Uniqueness
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopentyl-piperidinyl-oxy group and the pyridinyl group at the 5-position provides a distinct structural framework that can lead to unique interactions with molecular targets, distinguishing it from other similar compounds.
属性
CAS 编号 |
832734-89-1 |
|---|---|
分子式 |
C19H24N4O |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C19H24N4O/c1-2-6-17(5-1)23-10-7-18(8-11-23)24-19-21-13-16(14-22-19)15-4-3-9-20-12-15/h3-4,9,12-14,17-18H,1-2,5-8,10-11H2 |
InChI 键 |
BJSSJEBXTLENNL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
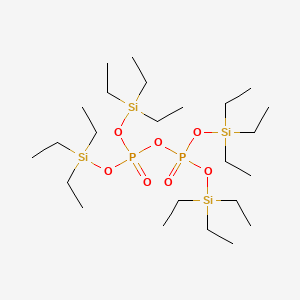

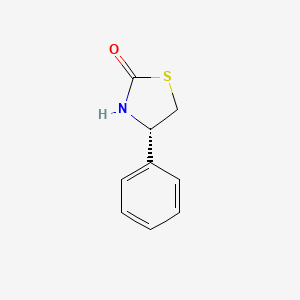
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
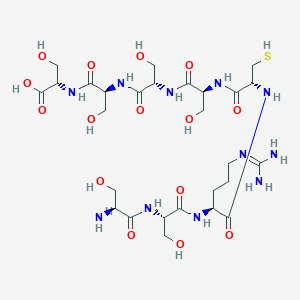
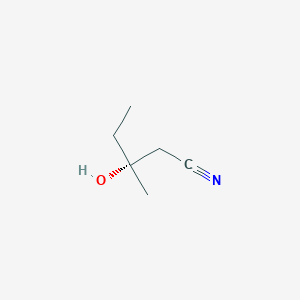
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
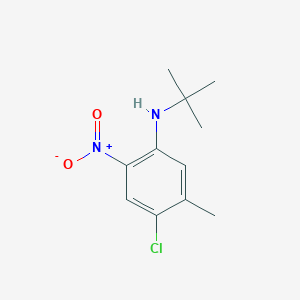
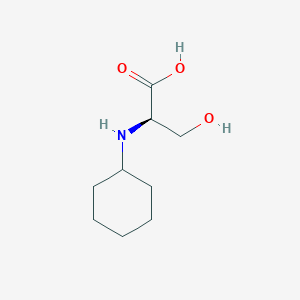
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
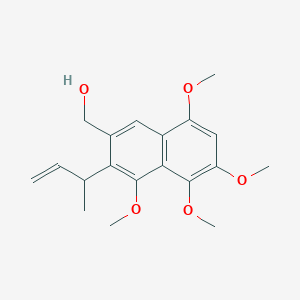
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
